(Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)butanal
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Overview
Description
(Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)butanal is a complex organic compound characterized by the presence of a thiadiazole ring and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)butanal typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)butanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)butanal is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of the thiadiazole ring suggests that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their antimicrobial and anticancer activities.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)butanal involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and oxime group are key functional groups that contribute to its activity. These interactions can modulate biological pathways, leading to various effects depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)propanal
- (Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)pentanal
Uniqueness
(Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)butanal is unique due to its specific combination of functional groups and the length of its carbon chain. This uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C7H9N3O2S2 |
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Molecular Weight |
231.3 g/mol |
IUPAC Name |
(3Z)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyloxyimino]butanal |
InChI |
InChI=1S/C7H9N3O2S2/c1-5(3-4-11)10-12-14-7-9-8-6(2)13-7/h4H,3H2,1-2H3/b10-5- |
InChI Key |
VSNSPNCWKIGSPT-YHYXMXQVSA-N |
Isomeric SMILES |
CC1=NN=C(S1)SO/N=C(/C)\CC=O |
Canonical SMILES |
CC1=NN=C(S1)SON=C(C)CC=O |
Origin of Product |
United States |
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